molecular formula C5H7IN2 B8036754 4-Iodo-1,5-dimethyl-1h-imidazole

4-Iodo-1,5-dimethyl-1h-imidazole

Cat. No.: B8036754
M. Wt: 222.03 g/mol
InChI Key: WDPJVNGJZNQGRF-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-1h-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with iodine at the 4-position and methyl groups at the 1 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,5-dimethyl-1h-imidazole can be achieved through various methods. One common approach involves the iodination of 1,5-dimethylimidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of iodine and the imidazole precursor in a solvent, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,5-dimethyl-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of 4-substituted imidazoles.

    Oxidation: Imidazole N-oxides.

    Reduction: 1,5-dimethylimidazole

Scientific Research Applications

4-Iodo-1,5-dimethyl-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-dimethyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This stabilization can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-1h-imidazole
  • 4,5-Diiodo-1-methyl-1h-imidazole
  • 4-Iodo-N,N-dimethyl-1h-imidazole-1-sulfonamide

Comparison: 4-Iodo-1,5-dimethyl-1h-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Iodo-1-methyl-1h-imidazole, the additional methyl group at the 5-position can influence the compound’s reactivity and binding affinity. The presence of multiple iodine atoms in 4,5-Diiodo-1-methyl-1h-imidazole can enhance its halogen bonding capabilities, while the sulfonamide group in 4-Iodo-N,N-dimethyl-1h-imidazole-1-sulfonamide introduces additional functional diversity .

Properties

IUPAC Name

4-iodo-1,5-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPJVNGJZNQGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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